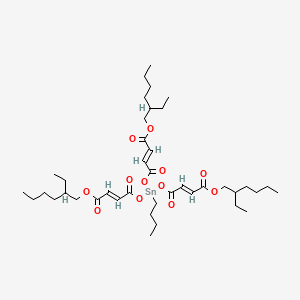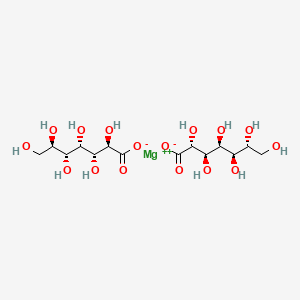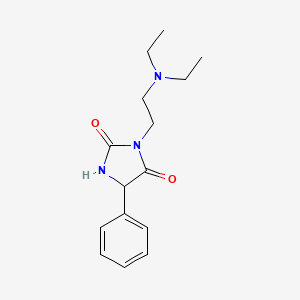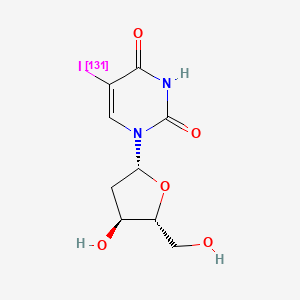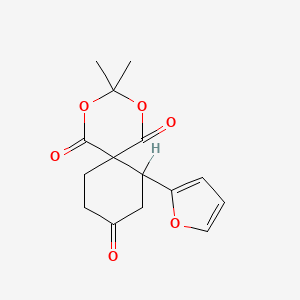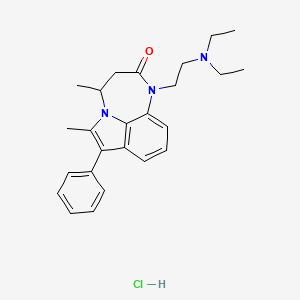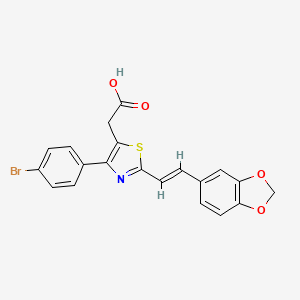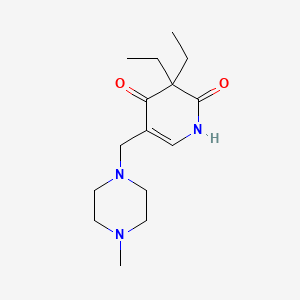
2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperazinyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperazinyl)methyl)-: is a heterocyclic organic compound It features a pyridinedione core with diethyl and piperazinylmethyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperazinyl)methyl)- typically involves the following steps:
Formation of the Pyridinedione Core: This can be achieved through a cyclization reaction involving appropriate precursors such as diethyl malonate and an amine derivative.
Introduction of the Piperazinylmethyl Group: This step involves the alkylation of the pyridinedione core with a piperazine derivative under basic conditions.
Final Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to higher yields and purity.
Automated Purification Systems: These systems streamline the purification process, making it more efficient and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperazinyl)methyl)-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperazinyl)methyl)-: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperazinyl)methyl)- involves its interaction with specific molecular targets. The piperazinylmethyl group is believed to play a crucial role in binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperazinyl)methyl)-: can be compared with other similar compounds such as:
2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperidinyl)methyl)-: This compound has a piperidinyl group instead of a piperazinyl group, which may affect its binding properties and pharmacological activity.
2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-morpholinyl)methyl)-: The morpholinyl group introduces different electronic and steric effects, potentially leading to variations in biological activity.
The uniqueness of 2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperazinyl)methyl)- lies in its specific substitution pattern, which can confer distinct pharmacological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
55748-92-0 |
|---|---|
Molekularformel |
C15H25N3O2 |
Molekulargewicht |
279.38 g/mol |
IUPAC-Name |
3,3-diethyl-5-[(4-methylpiperazin-1-yl)methyl]-1H-pyridine-2,4-dione |
InChI |
InChI=1S/C15H25N3O2/c1-4-15(5-2)13(19)12(10-16-14(15)20)11-18-8-6-17(3)7-9-18/h10H,4-9,11H2,1-3H3,(H,16,20) |
InChI-Schlüssel |
AJMLNXQPNDPMIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)C(=CNC1=O)CN2CCN(CC2)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



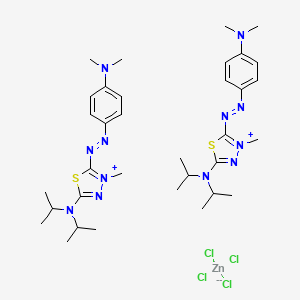
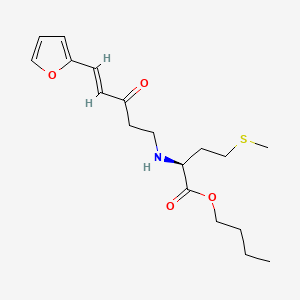
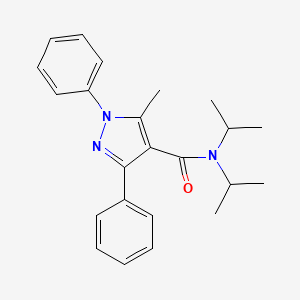
![[4-[2-(4-dihydroxyphosphanyloxyphenyl)propan-2-yl]phenyl] dihydrogen phosphite](/img/structure/B12722040.png)

